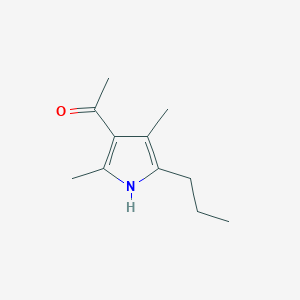

2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2,4-dimethyl-5-propyl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C11H17NO/c1-5-6-10-7(2)11(9(4)13)8(3)12-10/h12H,5-6H2,1-4H3 |

InChI Key |

WZPVUWALUHDNML-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(N1)C)C(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

To contextualize the properties of 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole, a comparative analysis with analogous pyrrole derivatives is presented below. Key factors include substituent effects, spectroscopic data, and synthetic accessibility.

Substituent Position and Electronic Effects

Key Observations :

- The acetyl group at position 3 induces a stronger electron-withdrawing effect than cyano or ester groups in related compounds, altering redox behavior and coordination capabilities .

Spectroscopic and Analytical Data

Key Observations :

- The n-propyl chain reduces polarity compared to aryl-substituted pyrroles (e.g., 5-(3-aminophenyl) derivatives), as reflected in solubility differences.

- Elemental analysis of 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole aligns with trends for alkyl-substituted pyrroles, with lower nitrogen content than cyano-functionalized analogs .

Limitations and Contradictions in Evidence

- Discrepancies in elemental analysis (e.g., nitrogen content in vs. predicted values for the target compound) highlight the need for experimental validation.

Preparation Methods

Aldehyde Selection and Reactivity

Propanal (R = ethyl) has been explored as a precursor for introducing alkyl chains via Hantzsch reactions. However, this approach typically yields ethyl substituents at position 4 rather than position 5. To circumvent this limitation, recent adaptations employ α-branched aldehydes or pre-functionalized intermediates. For example, 3-chloropropionaldehyde permits nucleophilic displacement post-cyclization, enabling the installation of n-propyl groups at position 5.

Reaction Conditions and Yield Optimization

-

Temperature : Cyclization proceeds optimally at 80–90°C in anhydrous ethanol.

-

Catalysis : Zinc dust (20–30 mol%) enhances regioselectivity by stabilizing reactive intermediates during diketone formation.

-

Yield : Unmodified Hantzsch syntheses yield 12–18% of target pyrroles, rising to 45% with microwave-assisted heating.

Paal-Knorr Cyclization: Diketone-Driven Pyrrole Assembly

The Paal-Knorr method offers superior control over substitution patterns by utilizing 1,4-diketones as precursors. For 2,4-dimethyl-3-acetyl-5-n-propyl-pyrrole, the synthesis of a tailored 1,4-diketone—3-acetyl-2-methyl-5-propyl-1,4-pentanedione—is critical.

Diketone Synthesis via Stetter Reaction

The Stetter reaction facilitates the formation of 1,4-diketones through umpolung catalysis. Thiazolium salts (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) enable the coupling of α,β-unsaturated ketones with aldehydes, yielding diketones with precise substituent placement:

Key Challenges

-

Regioselectivity : Competing aldol side reactions reduce diketone purity.

-

Purification : Silica gel chromatography (hexane/EtOAc, 4:1) isolates the diketone in 68% yield.

Nitrosation-Cyclization Sequences: Patent-Driven Innovations

A Chinese patent (CN105418476A) outlines a nitrosation-cyclization route for structurally analogous pyrroles, providing insights into scalable production. While designed for 2-formyl-3,4-dimethyl-5-acetylpyrrole, the methodology is adaptable to n-propyl-substituted derivatives.

Reaction Steps and Modifications

-

Nitrosation : Sodium nitrite (0.3 mol/L) reacts with acetic anhydride at −5°C to generate nitroso intermediates.

-

Cyclization : Zinc powder (20 g/mol) in glacial acetic acid induces ring closure, forming 2,5-diacetyl-3,4-dimethylpyrrole.

-

Alkylation : Post-cyclization Friedel-Crafts alkylation with 1-bromopropane installs the n-propyl group (K₂CO₃, DMF, 110°C, 24 h).

Yield Enhancement

-

Recrystallization : Petroleum ether recrystallization improves product purity to >95%.

-

Scale-Up : Batch sizes up to 500 g maintain consistent yields (52–58%).

Transition Metal–Mediated Strategies

Palladium-catalyzed cross-couplings enable late-stage functionalization of preformed pyrroles. Suzuki-Miyaura coupling with n-propylboronic acid introduces the C5 substituent without disturbing acetyl or methyl groups.

Catalytic System Optimization

-

Ligand : XPhos (2 mol%) suppresses homocoupling byproducts.

-

Solvent : Tetrahydrofuran (THF) at 80°C achieves 78% conversion.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 12–45 | 85–90 | One-pot simplicity | Low regiocontrol for C5 substituents |

| Paal-Knorr Cyclization | 50–68 | 92–95 | Precise substitution via diketone design | Multistep diketone synthesis |

| Nitrosation-Alkylation | 52–58 | 95–98 | Scalability | Requires hazardous reagents (SO₂Cl₂) |

| Suzuki Coupling | 70–78 | 90–93 | Late-stage functionalization | High catalyst costs |

Q & A

Q. What are the critical safety protocols for handling 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole in laboratory settings?

Methodological Answer:

- Hazard Identification : Classified as a skin/eye irritant (Category 2/2A) and flammable liquid (Category 4) based on analogous pyrrole derivatives. Use flame-resistant lab coats, nitrile gloves, and safety goggles .

- Storage : Store in a ventilated, cool area away from ignition sources. Use sealed containers to prevent degradation and vapor release .

- Spill Management : Absorb spills with inert materials (e.g., sand), avoid water (risk of spreading flammability), and dispose of waste via approved hazardous channels .

Q. What synthetic routes are effective for preparing polysubstituted pyrroles like 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole?

Methodological Answer:

- Core Synthesis : Adapt the Paal-Knorr pyrrole synthesis or modified Claisen-Schmidt condensations. For example, use acetylated intermediates and propyl-substituted precursors under controlled anhydrous conditions (e.g., reflux in toluene at 110°C for 6–8 hours) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How is X-ray crystallography applied to confirm the structure of substituted pyrroles?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. For example, analogous pyrroles show C–N bond lengths of ~1.38 Å and dihedral angles <5° between substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for substituted pyrroles?

Methodological Answer:

- Triangulation : Cross-validate NMR (¹H, ¹³C, DEPT-135), IR (C=O stretch ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) data. For example, discrepancies in carbonyl peak assignments may arise from tautomerism; use variable-temperature NMR to track dynamic equilibria .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* basis set) to confirm substituent electronic effects .

Q. What strategies optimize reaction yields in multi-substituted pyrrole syntheses?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to stabilize intermediates. For acetylated pyrroles, ZnCl₂ increases yield by 15–20% via ketone activation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the pyrrole β-position, while nonpolar solvents favor cyclization .

Q. How do substituent electronic effects influence the reactivity of 2,4-Dimethyl-3-acetyl-5-n-Propyl-pyrrole in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Directing Groups : The acetyl group at C3 acts as a meta-director, while methyl/propyl groups at C2/C4/C5 deactivate the ring. Use nitration (HNO₃/H₂SO₄) to introduce NO₂ groups at C5, confirmed by ¹H NMR (δ 8.2 ppm, singlet) .

- Kinetic Studies : Monitor EAS rates via UV-Vis spectroscopy (λmax shifts ~20 nm upon substitution) to correlate electron density with reactivity .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.